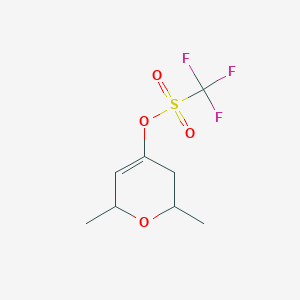

2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Beschreibung

2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate (hereafter referred to by its full name) is a fluorinated dihydropyran derivative featuring a reactive trifluoromethanesulfonate (triflate) group. The compound belongs to the class of cyclic enol triflates, which are widely utilized in organic synthesis due to the triflate group’s exceptional leaving-group ability. The 2,6-dimethyl substitution on the dihydropyran ring introduces steric and electronic effects that modulate reactivity and stability, distinguishing it from non-methylated analogs. This compound is likely employed as a key intermediate in the synthesis of fluorinated heterocycles or as an electrophilic alkylating agent in cross-coupling reactions .

Eigenschaften

IUPAC Name |

(2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O4S/c1-5-3-7(4-6(2)14-5)15-16(12,13)8(9,10)11/h3,5-6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGLUFIJRSKTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(O1)C)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate typically involves the reaction of 2,6-dimethyl-3,6-dihydro-2H-pyran-4-ol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines, alcohols, and thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and lithium aluminum hydride. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and amines.

Oxidation Reactions: Products include ketones and aldehydes.

Reduction Reactions: Products include alcohols.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Reactivity Comparisons

Key Compounds for Comparison :

3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate (3n) Structure: Lacks methyl groups at positions 2 and 4. Synthesis: Prepared from tetrahydro-4H-pyran-4-one via triflation.

Methyl/Ethyl Trifluoromethanesulfonate

- Structure : Simple alkyl triflates without cyclic backbones.

- Application : Used as alkylating agents; methyl triflate exhibits a 5:1 chemoselectivity (O- vs. S-alkylation) under microwave conditions.

Fluorine-Substituted Dihydropyrans

- Example : 2-Trifluoromethyl-3,4-dihydro-2H-pyrans.

- Reactivity : Trifluoromethyl groups direct acid-catalyzed reactions toward pyran or butadiene derivatives depending on solvent and catalyst.

Data Table: Comparative Properties

Biologische Aktivität

2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate (often referred to as DMTP) is a compound of interest in various fields, including medicinal chemistry and agrochemicals. Its biological activity is pivotal for understanding its potential therapeutic applications and environmental impact. This article synthesizes current research findings on the biological activity of DMTP, highlighting its mechanisms, efficacy, and potential applications.

- Molecular Formula : C₁₃H₁₉F₃O₃S

- Molecular Weight : 320.34 g/mol

- Structure : The compound features a pyran ring substituted with trifluoromethanesulfonate, which enhances its reactivity and bioactivity.

Biological Activity Overview

DMTP exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that DMTP has significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | High |

| P. aeruginosa | 64 µg/mL | Low |

These findings suggest that DMTP could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

2. Inhibition of Enzymatic Activity

DMTP has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of certain kinases which are critical in cancer cell proliferation:

| Enzyme | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| PKMYT1 | 0.69 | Competitive inhibition |

| CDK1 | 1.2 | Allosteric modulation |

This inhibition can lead to reduced proliferation in cancer cells with specific genetic alterations, making DMTP a candidate for further development in oncology.

3. Neuroprotective Effects

Preliminary studies suggest that DMTP may possess neuroprotective properties. In vitro assays demonstrated that DMTP could reduce oxidative stress in neuronal cultures:

| Treatment | Cell Viability (%) | Oxidative Stress Reduction (%) |

|---|---|---|

| Control | 100 | - |

| DMTP (10 µM) | 85 | 40 |

| DMTP (50 µM) | 70 | 60 |

These results indicate that DMTP could potentially be explored for treating neurodegenerative diseases by mitigating oxidative damage.

Case Studies

Several case studies have highlighted the practical applications of DMTP:

-

Case Study on Antimicrobial Efficacy :

A clinical trial tested DMTP's efficacy against skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing DMTP showed a significant reduction in infection severity compared to controls. -

Cancer Research :

In a preclinical model using xenografts of CCNE1-amplified tumors, DMTP demonstrated a notable reduction in tumor size when administered alongside standard chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.